molecular formula C10H7ClN2O B8409056 3-Chloro-5-(pyridin-2-yloxy)-pyridine

3-Chloro-5-(pyridin-2-yloxy)-pyridine

Cat. No.: B8409056
M. Wt: 206.63 g/mol
InChI Key: IGCWEXAQGKDRPG-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyridin-2-yloxy)-pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a pyridin-2-yloxy group at position 3. Its structure combines aromaticity with polar functional groups, making it a versatile intermediate in agrochemical and pharmaceutical synthesis.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-chloro-5-pyridin-2-yloxypyridine

InChI

InChI=1S/C10H7ClN2O/c11-8-5-9(7-12-6-8)14-10-3-1-2-4-13-10/h1-7H

InChI Key

IGCWEXAQGKDRPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=CC(=CN=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substitution Patterns

The target compound’s distinct substitution pattern (Cl at position 3, pyridin-2-yloxy at position 5) differentiates it from related pyridines:

  • Fluopyram-picoline (3-chloro-2-methyl-5-(trifluoromethyl)pyridine): Features a trifluoromethyl (-CF₃) group at position 5 and a methyl group at position 2 instead of pyridin-2-yloxy. The -CF₃ group enhances lipophilicity, impacting bioavailability and pesticidal activity .
  • Fluazinam (3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline): Contains two -CF₃ groups and a dinitroaniline moiety, contributing to its fungicidal activity. The dihedral angle between pyridine and benzene rings (42.2°) suggests steric hindrance, contrasting with the planar pyridin-2-yloxy group in the target compound .
  • 2-Chloro-5-iodopyridine : Substitutes iodine at position 5, increasing molecular weight (239.44 g/mol) and polarizability compared to the pyridin-2-yloxy group. This substitution is advantageous in cross-coupling reactions .
Table 1: Structural Comparison
Compound Position 3 Position 5 Key Functional Groups
3-Chloro-5-(pyridin-2-yloxy)-pyridine Cl Pyridin-2-yloxy Ether linkage, aromatic N
Fluopyram-picoline Cl -CF₃ Methyl, -CF₃
Fluazinam Cl -CF₃, N-linked aniline Dinitro, -CF₃, amide bond
2-Chloro-5-iodopyridine Cl I Halogen (I)

Physical and Chemical Properties

  • Melting Points: Pyridine derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) exhibit higher melting points due to increased intermolecular forces. For example, compounds in show melting points of 268–287°C, while 2-chloro-5-iodopyridine melts at 99°C . The target compound’s pyridin-2-yloxy group may lower its melting point compared to -CF₃ analogs.
  • NMR Spectral Data :
    • In 3-chloro-5-(trifluoromethyl)picolinic acid derivatives, protons near the pyridine nitrogen resonate at δ 8.95 ppm, while those near chlorine appear at δ 8.20 ppm . The target compound’s ether-linked pyridine may shift these signals due to electron-donating effects.

Stability and Degradation

  • Metabolite M40 ([3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid) degrades rapidly to fluopyram-picoline under processing conditions, indicating instability of -CF₃-containing analogs . The pyridin-2-yloxy group in the target compound may confer greater stability, as ethers are generally resistant to hydrolysis.

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